1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid
Description
1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative featuring a 2-fluorobenzyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid substituent at the 5-position. Its applications span drug discovery, enzyme inhibition studies, and radiopharmaceutical development .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOAKEGAVYDKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an imidazole ring, which is known for its role in various biological processes, and a carboxylic acid group that enhances its reactivity and interaction with biological targets. The presence of a fluorine atom is expected to influence its pharmacokinetic properties, potentially enhancing its binding affinity to specific enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites, thereby disrupting their normal function. For instance, the fluorine atom can enhance the compound's binding affinity, leading to significant inhibitory effects on enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interfering with bacterial cell wall synthesis. This mechanism is common among compounds containing imidazole rings.
Biological Activity Data
To better understand the biological activity of this compound, various studies have been conducted. Below is a summary of key findings from recent research:
Case Study 1: HIV-1 Integrase Inhibition
A recent study evaluated the efficacy of various imidazole derivatives, including this compound, against HIV-1 integrase. The results indicated that several compounds exhibited over 50% inhibition at concentrations around 100 µM. The mechanism involved hydrogen bonding interactions with critical amino acids within the integrase enzyme, suggesting that structural modifications could enhance inhibitory potency further .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, the compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The MTT assay results indicated an IC50 value of approximately 1.88 µM, highlighting its potential as a therapeutic agent in cancer treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and alteration of pro-apoptotic protein levels .
Scientific Research Applications
1-(2-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a fluorinated imidazole derivative with applications in scientific research, particularly in medicinal chemistry and drug discovery. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications.
Chemical Properties and Structure
This compound has a molecular weight of 220.20 g/mol and the molecular formula . Key structural features include a fluorobenzyl moiety attached to an imidazole ring with a carboxylic acid functional group.
Names and Identifiers
- IUPAC Name: 3-[(2-fluorophenyl)methyl]imidazole-4-carboxylic acid
- InChI: InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16)
- InChIKey: GXOAKEGAVYDKKE-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CN2C=NC=C2C(=O)O)F
- Synonyms:
Potential Applications
While specific applications of this compound are not detailed in the provided search results, information on related compounds suggests potential uses. Imidazole derivatives, in general, have demonstrated biological activities, making them relevant in medicinal chemistry and drug discovery.
- Antimicrobial Activity: Imidazole compounds can inhibit the growth of various bacterial strains.
- Antiviral Activity: Some imidazole derivatives have shown inhibition against HIV-1 integrase.
- Anticancer Potential: 1,2,5-trisubstituted benzimidazoles have shown anticancer potential against several cancer cell lines . They can induce apoptosis by targeting proteins involved in cell cycle regulation, cell division, migration, and invasion .
Examples of Imidazole Derivatives in Research
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The physicochemical and biological properties of imidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Electronic and Steric Effects
- Fluorine vs. Chlorine Substitution : The 2-fluorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to the 3-chlorobenzyl analog (). Chlorine’s larger atomic radius and lower electronegativity could reduce target specificity .
- Hydroxyl Group Impact: Compound 6c () incorporates a hydroxyl group adjacent to fluorine, increasing polarity and aqueous solubility (melting point = 250°C vs. >300°C for non-hydroxylated analogs in ). This modification is critical for improving bioavailability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
